N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.
Preparation Methods
The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate benzodioxole carboxylic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. For instance, it can inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis. The compound may also interact with specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-acetamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(dimethylamino)benzamide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE lies in its specific combination of the thiadiazole and benzodioxole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H15N3O3S/c1-14(2,3)12-16-17-13(21-12)15-11(18)8-4-5-9-10(6-8)20-7-19-9/h4-6H,7H2,1-3H3,(H,15,17,18) |
InChI Key |
AFFWKBQQXVTAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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